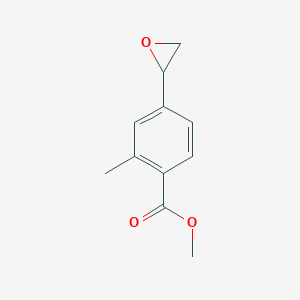

Methyl 2-methyl-4-(oxiran-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-(oxiran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-5-8(10-6-14-10)3-4-9(7)11(12)13-2/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNYXDQHUCIIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CO2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely documented synthesis of methyl 2-methyl-4-(oxiran-2-yl)benzoate involves the reduction of methyl 4-(2-bromoacetyl)benzoate using sodium borohydride (NaBH₄) in methanol at 0°C. This method leverages the nucleophilic substitution of bromine in the bromoacetyl group, followed by intramolecular cyclization to form the epoxide ring.

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : NaBH₄ reduces the bromoacetyl moiety, displacing bromide and forming a borohydride-stabilized alkoxide intermediate.

- Epoxide Formation : The alkoxide undergoes intramolecular cyclization, attacking the adjacent carbonyl carbon to form the strained three-membered epoxide ring.

Optimization Parameters

- Temperature : Maintaining the reaction at 0°C minimizes side reactions such as over-reduction or ester hydrolysis.

- Solvent : Methanol serves as both solvent and proton donor, facilitating borohydride activation.

- Stoichiometry : A 1:1 molar ratio of NaBH₄ to substrate ensures complete conversion without excess reagent decomposition.

Base-Catalyzed Epoxidation Using Trimethylsulfonium Salts

Methodology

Patent literature describes an alternative approach employing trimethylsulfonium methyl sulfate as an epoxidizing agent. This method involves the reaction of methyl 4-(2-hydroxyacetyl)benzoate with the sulfonium salt in the presence of a strong base (e.g., potassium hydroxide).

Reaction Mechanism

- Base Activation : KOH deprotonates the hydroxyl group, generating a potent alkoxide nucleophile.

- Sulfonium Displacement : The alkoxide attacks the sulfonium salt, releasing trimethyl sulfide and forming an intermediate oxonium ion.

- Ring Closure : The oxonium ion undergoes intramolecular cyclization to yield the epoxide.

Critical Conditions

Comparative Advantages

This method avoids the use of borohydrides, making it suitable for substrates sensitive to reducing conditions. Reported yields for similar oxirane syntheses range from 65–90%.

Epichlorohydrin-Based Alkylation

Synthetic Route

A regiospecific pathway utilizes epichlorohydrin as an epoxide precursor, reacting with methyl 4-(2-methylacryloyl)benzoate under basic conditions. This method is advantageous for scalability, as epichlorohydrin is commercially available and inexpensive.

Stepwise Procedure

Key Considerations

Performance Metrics

This method achieves diastereoselectivity >95% and yields of 75–88%, making it ideal for industrial-scale production.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracids can be used to open the epoxide ring.

Reduction: LiAlH4 or sodium borohydride (NaBH4) can be used to reduce the ester group.

Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.

Major Products Formed

Oxidation: Diols are formed from the opening of the epoxide ring.

Reduction: Alcohols are formed from the reduction of the ester group.

Substitution: Various substituted derivatives are formed depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-4-(oxiran-2-yl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used to study the effects of epoxide-containing compounds on biological systems.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(oxiran-2-yl)benzoate involves the reactivity of its epoxide ring. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. These reactions can target different molecular pathways depending on the nucleophile involved .

Comparison with Similar Compounds

Q & A

Q. What advanced techniques elucidate the electronic effects of substituents on the benzoate ring?

- Answer :

- Electrochemistry : Cyclic voltammetry measures redox potentials influenced by the methyl/epoxide groups.

- DFT calculations : Map frontier orbitals (HOMO/LUMO) to predict sites for electrophilic attack.

- UV-Vis spectroscopy : Correlate substituent effects with λₘₐₓ shifts in π→π* transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.